1-(4-Chlorobenzoyl)piperidin-4-one
Overview
Description
“1-(4-Chlorobenzoyl)piperidin-4-one” is a heterocyclic organic compound . It has the molecular formula C12H12ClNO2 and a molecular weight of 237.68200 . The compound is part of the piperidin-4-ones class of compounds, which are known for their various biological activities .
Synthesis Analysis
Piperidin-4-ones can be synthesized by the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones can be synthesized by reacting 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .
Molecular Structure Analysis
The molecular structure of “1-(4-Chlorobenzoyl)piperidin-4-one” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a benzoyl group (C6H5CO-) attached to the nitrogen atom of the piperidine ring .
Physical And Chemical Properties Analysis
“1-(4-Chlorobenzoyl)piperidin-4-one” has a density of 1.298g/cm³ . It has a boiling point of 417.7ºC at 760mmHg . The flash point of the compound is 206.4ºC .
Scientific Research Applications
Rotational Barrier Studies
1-(4-Chlorobenzoyl)piperidin-4-one has been used in studies examining the rotational barriers in a series of amides. NMR spectroscopy was utilized to investigate the C–N rotation in compounds like N-(4-chlorobenzoyl) piperidine. This research provides valuable insights into the steric effects and solvent influence on rotational barriers (Tafazzoli et al., 2008).
Synthesis of Dihydroquinazolin-4(1H)-ones
In the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, 1-(4-Chlorobenzoyl)piperidin-4-one played a role as a functionalized agent in Fe3O4 nanoparticles. These nanoparticles were used as catalysts in a one-pot synthesis, highlighting the compound's utility in catalysis and material science (Ghorbani‐Choghamarani & Azadi, 2015).
Crystal and Molecular Structure Analysis
The compound has been pivotal in crystallography and molecular structure studies. For example, its derivatives have been examined for crystal structure using X-ray diffraction, revealing details about molecular conformations and interactions, important in materials science and chemistry (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Development of Hyperbranched Polymers
1-(4-Chlorobenzoyl)piperidin-4-one has been utilized in the development of hyperbranched polymers, which have applications in various fields including drug delivery and material science. Its role in enhancing electrophilicity in polymer synthesis showcases its versatility in advanced material development (Sinananwanich, Higashihara, & Ueda, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorobenzoyl)piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTSPGAEYDBBSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570316 | |
Record name | 1-(4-Chlorobenzoyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzoyl)piperidin-4-one | |
CAS RN |
144947-47-7 | |
Record name | 1-(4-Chlorobenzoyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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